molecular formula C17H11F3N2O3 B2913916 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide CAS No. 1023559-26-3

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2913916
CAS No.: 1023559-26-3
M. Wt: 348.281
InChI Key: CARSEHGSJYTCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide is a complex organic compound featuring an indole ring system, a trifluoromethoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common approach is the reaction of 1H-indole-3-carboxylic acid with trifluoromethoxyaniline under specific conditions to form the desired compound. The reaction conditions may include the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow chemistry techniques to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed on the trifluoromethoxy group.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Reduced trifluoromethoxy derivatives.

  • Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.

  • Medicine: Potential use in drug development for treating various diseases.

  • Industry: Application in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-(1H-Indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide exerts its effects involves interaction with specific molecular targets. The indole ring system may bind to receptors or enzymes, leading to biological responses. The trifluoromethoxy group can enhance the compound's stability and binding affinity.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid derivatives: Similar in structure but lack the trifluoromethoxy group.

  • Trifluoromethoxyaniline derivatives: Similar in the presence of the trifluoromethoxy group but lack the indole ring.

Uniqueness: The combination of the indole ring and the trifluoromethoxy group in this compound provides unique chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)25-11-5-3-4-10(8-11)22-16(24)15(23)13-9-21-14-7-2-1-6-12(13)14/h1-9,21H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARSEHGSJYTCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.